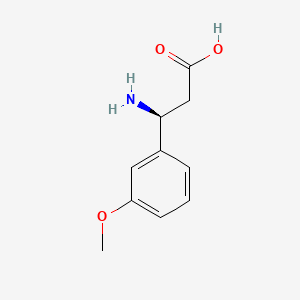

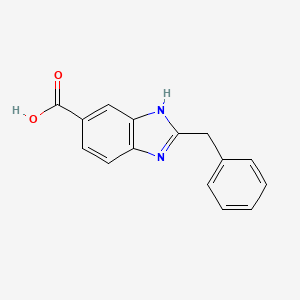

2-Benzyl-1H-benzimidazole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

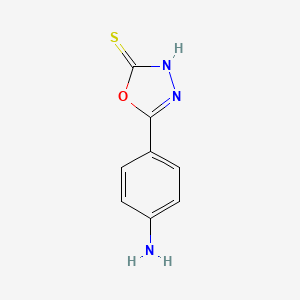

“2-Benzyl-1H-benzimidazole-6-carboxylic acid” is a benzimidazole derivative . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s structural similarity to purine makes it a key structural motif in drug design . This important pharmacophore is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension and other illnesses .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Benzyl-1H-benzimidazole-6-carboxylic acid”, can be achieved through various methods . A common approach involves the condensation of carboxylic acids with o-phenylenediamines. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied extensively . The benzimidazole core has become a highly sought after and privileged pharmacophore in drug discovery .

Chemical Reactions Analysis

Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals and other organic compounds. For instance, the synthesis of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid showcases the versatile coordination modes of these compounds.

Physical And Chemical Properties Analysis

The physical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the zwitterionic form of 1H-Benzimidazole-2-carboxylic acid contributes to its solubility and crystalline structure, which are important for its applications in various fields. The chemical properties, including reactivity and stability, of benzimidazole derivatives are influenced by their molecular structure and substituents.

Aplicaciones Científicas De Investigación

- Summary of Application : Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s a key structural motif in drug design due to its structural similarity to purine .

- Methods of Application : An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles .

- Results or Outcomes : The method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .

- Summary of Application : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Methods of Application : The review discusses the organic synthesis of benzimidazole derivatives using ecofriendly methods .

- Results or Outcomes : The substituted benzimidazoles are summarized in the review to provide insight about their organic synthesis using ecofriendly methods, as well as their pharmacological activities .

- Summary of Application : Benzimidazole analogs found potent inhibitors of various enzymes involved and therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not detailed in the source .

Pharmaceutical Sciences

Green Chemistry

Medicinal Chemistry

- Summary of Application : Benzimidazoles are used in organic synthesis due to their ability to participate in various chemical reactions .

- Methods of Application : One common method for the synthesis of benzimidazoles involves the condensation of 1,2-diaminobenzenes with carboxylic acids .

- Results or Outcomes : This method provides a simple, one-pot operation for the synthesis of benzimidazoles from commercially available carboxylic acids .

- Summary of Application : Benzimidazole derivatives have been found to be potent inhibitors of various enzymes and have therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not detailed in the source .

- Summary of Application : 2-Aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not detailed in the source .

Organic Synthesis

Pharmacological Applications

Chemical Catalysis

Direcciones Futuras

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . Due to the high prevalence of benzimidazoles within medicinal organic molecules, there has been a considerable interest in developing efficient approaches for their synthesis . The future directions of “2-Benzyl-1H-benzimidazole-6-carboxylic acid” could be in the field of drug discovery, given the wide range of pharmacological activities exhibited by benzimidazole derivatives .

Propiedades

IUPAC Name |

2-benzyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLIYKCQPPISO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353757 |

Source

|

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

CAS RN |

208118-13-2 |

Source

|

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.